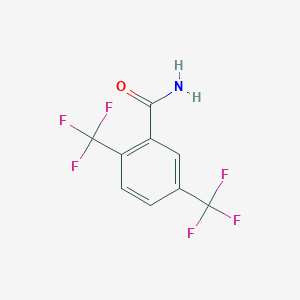

2,5-Bis(trifluoromethyl)benzamide

Description

Significance of Trifluoromethyl Groups in Organic Compounds for Research

The trifluoromethyl group, a methyl group with its three hydrogen atoms replaced by fluorine, imparts profound changes to the parent molecule. wikipedia.org Its strong electron-withdrawing nature, often compared to that of chlorine, can significantly influence a molecule's acidity and basicity. wikipedia.org This electronic effect, coupled with the group's high lipophilicity, can enhance a compound's metabolic stability and ability to cross cell membranes. ontosight.ainih.gov Consequently, the incorporation of trifluoromethyl groups is a widely used tactic in drug design to improve pharmacokinetic properties and biological activity. bohrium.comontosight.aiscilit.com Numerous pharmaceuticals across various therapeutic areas contain this moiety, highlighting its importance in medicinal chemistry. wikipedia.orgwikipedia.org

The synthetic methods for introducing trifluoromethyl groups have been an active area of research, with the development of various reagents and catalytic systems to facilitate this transformation. wikipedia.orgrsc.org These advancements have expanded the toolbox for chemists to create novel fluorinated compounds for a range of applications, including pharmaceuticals, agrochemicals, and advanced materials. ontosight.airsc.org

Overview of Benzamide (B126) Derivatives in Chemical and Biological Research

Benzamides, compounds containing a benzene (B151609) ring attached to an amide functional group, represent a privileged scaffold in chemical and biological research. The amide group can readily form hydrogen bonds, a crucial interaction for binding to biological targets like enzymes and receptors. nih.gov This characteristic has led to the development of a vast number of benzamide derivatives with a wide spectrum of biological activities.

Research has demonstrated that benzamide derivatives possess antimicrobial, anti-inflammatory, anticancer, and antifungal properties, among others. ontosight.aiontosight.ainanobioletters.com They have been investigated for the treatment of various diseases, including diabetes and tuberculosis. ontosight.ainih.gov The versatility of the benzamide structure allows for extensive modification, enabling chemists to fine-tune the compound's properties to achieve desired biological effects. ontosight.aicyberleninka.ru The synthesis of novel benzamide derivatives continues to be a fruitful area of research, with new compounds regularly being prepared and evaluated for their potential applications. nih.govnih.govresearchgate.net

Current Research Landscape of Bis(trifluoromethyl)benzamides

The specific compound, 2,5-Bis(trifluoromethyl)benzamide, and its isomers, such as 3,5-Bis(trifluoromethyl)benzamide (B1297820), are subjects of ongoing research. The presence of two trifluoromethyl groups on the benzamide core is expected to significantly influence its chemical and physical properties. For instance, the strong electron-withdrawing nature of the two CF3 groups can enhance the acidity of the N-H proton of the amide.

The synthesis of bis(trifluoromethyl)benzamides can be achieved through various synthetic routes. One common method involves the reaction of a corresponding bis(trifluoromethyl)benzoyl chloride with an amine. prepchem.comjustia.com Another approach starts from bis(trifluoromethyl)benzonitrile, which is then hydrolyzed to the benzamide. google.com

Research into bis(trifluoromethyl)benzamides explores their potential as building blocks for more complex molecules and as bioactive compounds themselves. For example, derivatives of these compounds have been investigated for their antitumor properties. The trifluoromethyl groups are thought to enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.

The table below provides a summary of key properties for this compound and a related isomer.

| Property | This compound | 3,5-Bis(trifluoromethyl)benzamide |

| Molecular Formula | C9H5F6NO | C9H5F6NO nist.gov |

| Molecular Weight | 257.13 g/mol | 257.13 g/mol nist.gov |

| CAS Number | Not explicitly found | 22227-26-5 nist.govsigmaaldrich.com |

| Melting Point | Not explicitly found | 163-167 °C sigmaaldrich.com |

Further investigation into the mass spectrometry of these compounds provides insights into their fragmentation patterns, which is crucial for their characterization. nist.gov The continued exploration of bis(trifluoromethyl)benzamides is likely to uncover new applications and a deeper understanding of the interplay between their structural features and chemical reactivity.

Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F6NO/c10-8(11,12)4-1-2-6(9(13,14)15)5(3-4)7(16)17/h1-3H,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXFWPXMRHRCTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701299540 | |

| Record name | 2,5-Bis(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53130-46-4 | |

| Record name | 2,5-Bis(trifluoromethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53130-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Bis(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation of Bis Trifluoromethyl Benzamide Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For bis(trifluoromethyl)benzamide analogues, ¹H and ¹³C NMR are fundamental for confirming the substitution pattern on the benzene (B151609) ring and the integrity of the amide group.

One-Dimensional NMR (¹H, ¹³C) Characterization

While specific ¹H and ¹³C NMR data for the parent 2,5-bis(trifluoromethyl)benzamide are not extensively reported in publicly available literature, data for its N-substituted derivatives offer valuable insights into the expected spectral features. For instance, the characterization of N-substituted analogues demonstrates the typical chemical shifts and coupling constants associated with the 2,5-bis(trifluoromethyl)benzoyl moiety.

A study detailing the synthesis of N-(tert-butyl)-2,5-bis(trifluoromethyl)benzamide provides a basis for understanding the NMR characteristics of this class of compounds. Although the full spectral data for this specific analogue is not provided, related benzamide (B126) structures have been thoroughly analyzed. For example, in a related compound, N-(tert-butyl)benzamide, the aromatic protons appear in the range of δ 7.45–7.70 ppm, while the tert-butyl protons present as a singlet at δ 1.46 ppm. rsc.org The amide proton typically appears as a broad singlet. rsc.org

For bis(trifluoromethyl) substituted rings, the fluorine atoms significantly influence the chemical shifts of nearby protons and carbons due to their strong electron-withdrawing nature. In the case of a 2,5-disubstituted pattern, the aromatic region of the ¹H NMR spectrum is expected to show a complex splitting pattern for the three remaining protons on the ring.

Table 1: Representative ¹H NMR Data for Benzamide Analogues

| Compound | Solvent | Chemical Shifts (δ ppm) and Coupling Constants (J Hz) |

| N-(tert-Butyl)benzamide rsc.org | CDCl₃ | 7.70 (2H, m), 7.45–7.37 (3H, m), 5.97 (1H, br s, NH), 1.46 (9H, s) |

| 4-Bromo-N-(tert-butyl)benzamide rsc.org | CDCl₃ | 7.60–7.54 (4H, m), 5.99 (1H, br s, NH), 1.47 (9H, s) |

| N-(tert-Butyl)-2-chlorobenzamide rsc.org | CDCl₃ | 7.58–7.56 (1H, m), 7.35–7.26 (3H, m), 5.92 (1H, br s, NH), 1.46 (9H, s) |

This table presents data for related benzamide analogues to provide context for the expected spectral features of this compound derivatives.

Similarly, ¹³C NMR data for these analogues reveal characteristic signals for the carbonyl carbon, the aromatic carbons, and the carbons of the N-alkyl group. The trifluoromethyl groups would appear at a characteristic chemical shift in the ¹³C NMR spectrum and would exhibit C-F coupling.

Two-Dimensional NMR Techniques (HSQC, HMBC, COSY) for Structural Assignment

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY) are indispensable for the unambiguous assignment of proton and carbon signals, especially in complex molecules like substituted benzamides.

While specific 2D NMR studies on this compound were not found, the principles of these techniques are broadly applicable.

HSQC would be used to correlate the proton signals directly to their attached carbon atoms, confirming the C-H connectivity in the aromatic ring and any aliphatic side chains.

HMBC provides information about longer-range couplings (typically 2-3 bonds), which is crucial for establishing the connectivity between quaternary carbons (like the carbonyl carbon and the carbons bearing the trifluoromethyl groups) and nearby protons. For instance, correlations from the amide proton and aromatic protons to the carbonyl carbon would confirm the benzamide core structure.

COSY experiments establish proton-proton coupling networks, which would help in assigning the positions of the protons on the aromatic ring relative to each other.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic transitions within a molecule.

Vibrational Band Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying characteristic functional groups. For this compound and its analogues, the IR spectrum would be dominated by absorptions corresponding to the amide and trifluoromethyl groups.

Although a specific IR spectrum for this compound is not available, the spectra of related compounds offer clear indicators of the expected vibrational bands. For example, N-(tert-butyl)benzamide shows a strong C=O stretching vibration around 1643 cm⁻¹ and an N-H stretching vibration at 3332 cm⁻¹. rsc.org The presence of two strong electron-withdrawing trifluoromethyl groups on the aromatic ring in this compound would likely shift the C=O stretching frequency to a higher wavenumber. The C-F stretching vibrations of the CF₃ groups are expected to appear as strong bands in the region of 1350-1100 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for Benzamide Analogues

| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) |

| N-(tert-Butyl)benzamide rsc.org | 3332 | 1643 |

| N-(sec-Butyl)benzamide rsc.org | 3285 | 1632 |

| N-(tert-Butyl)-2-chlorobenzamide rsc.org | 3385 | 1651 |

| 4-Bromo-N-(tert-butyl)benzamide rsc.org | 3355 | 1652 |

This table provides a reference for the typical IR absorption frequencies in related benzamide structures.

UV-Vis spectroscopy of bis(trifluoromethyl)benzamide analogues would reveal absorption maxima corresponding to the electronic transitions within the benzoyl system. The substitution pattern and the presence of the trifluoromethyl groups would influence the position and intensity of these absorptions.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

Table 3: High-Resolution Mass Spectrometry Data for N-Substituted this compound Analogues

| Compound | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ |

| N-(tert-butyl)-N-chloro-2,5-bis(trifluoromethyl)benzamide rsc.org | C₁₃H₁₂ClF₆NO | 348.0584 | 348.0583 |

| N-(tert-butyl)-N-chloro-2-(trifluoromethyl)benzamide rsc.org | C₁₂H₁₃ClF₃NO | 280.0711 | 280.0709 |

This table shows HRMS data for N-chloro derivatives, confirming the presence of the bis(trifluoromethyl)benzoyl structural unit.

In a patent describing potential HCV infection treatments, a derivative, N-[2-(1,2-benzothiazol-3-ylamino)ethyl]-2,5-bis(trifluoromethyl)benzamide, was synthesized and its molecular weight was confirmed by LC-MS to be 433. google.com

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions. There is no published crystal structure for this compound in the searched literature.

However, crystallographic studies on related benzamide analogues provide a framework for understanding the potential solid-state conformation and packing of such molecules. These studies often reveal details about hydrogen bonding networks involving the amide functional group and other intermolecular interactions that dictate the crystal packing. The presence of bulky and highly electronegative trifluoromethyl groups would be expected to significantly influence the crystal packing arrangement.

Determination of Molecular Structure in Solid State

The solid-state structures of several bis(trifluoromethyl)benzamide analogues have been determined, revealing key details about their molecular geometry. For instance, the analysis of N-[4-(trifluoromethyl)phenyl]benzamide shows a triclinic crystal system with the space group P-1. nih.gov In this structure, the molecule is not planar, with the aryl rings exhibiting a significant tilt of approximately 60° relative to each other. nih.gov This deviation from planarity is a notable conformational change attributed to crystal packing forces. nih.gov

In a related group of compounds, 3-halo-N-[2-(trifluoromethyl)phenyl]benzamides (where the halogen is fluorine, bromine, or iodine), the dihedral angles between the two benzene rings vary. nih.gov For 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, which crystallizes with two independent molecules (A and B) in the asymmetric unit, these angles are 43.94 (8)° and 55.66 (7)°, respectively. nih.gov In contrast, the bromo and iodo derivatives show much smaller dihedral angles of 10.40 (12)° and 12.5 (2)°, respectively. nih.gov

A study of 3-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide identified two polymorphic forms, both of which feature multiple molecules in the asymmetric unit. acs.org This phenomenon, known as Z' > 1, indicates the presence of conformationally distinct molecules within the same crystal lattice. acs.orgresearchgate.net The determination of these structures was achieved using single-crystal X-ray diffraction with Mo Kα radiation at a temperature of 100(2) K. acs.org

| Compound | Crystal System | Space Group | Dihedral Angle Between Rings | Reference |

|---|---|---|---|---|

| N-[4-(trifluoromethyl)phenyl]benzamide | Triclinic | P-1 | ~60° | nih.gov |

| 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide (Molecule A) | Monoclinic | P21/c | 43.94 (8)° | nih.gov |

| 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide (Molecule B) | Monoclinic | P21/c | 55.66 (7)° | nih.gov |

| 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide | Monoclinic | P21/c | 10.40 (12)° | nih.gov |

| 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide | Monoclinic | P21/c | 12.5 (2)° | nih.gov |

| 3-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide (Form I) | Triclinic | P-1 | - | acs.orgresearchgate.net |

| 3-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide (Form II) | Monoclinic | Cc | - | acs.orgresearchgate.net |

Analysis of Crystal Packing Motifs

For N-[4-(trifluoromethyl)phenyl]benzamide, the molecular packing results in favorable environments for both N—H⋯O hydrogen bonding and π-stacking of the aryl rings. nih.gov The molecules arrange in a side-by-side fashion, where both hydrogen bonding and dispersion forces are essential. nih.gov The packing in this compound involves contacts between the trifluoromethylphenyl rings and the phenyl rings of adjacent molecules. nih.gov

In the case of 3-halo-N-[2-(trifluoromethyl)phenyl]benzamides, the primary packing motif is the formation of molecular chains through N—H⋯O hydrogen bonds. nih.gov In the fluoro-analogue, these chains are further linked by C—H⋯O hydrogen bonds, creating layers. nih.gov For the bromo and iodo-analogues, the chains are connected via short halogen-halogen contacts, resulting in the formation of ribbons. nih.gov

The two polymorphic forms of 3-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide exhibit two-dimensional isostructurality. acs.org The primary structural similarities in their packing arise from strong N-H···O=C, C–H···O=C, and C–H···π hydrogen bonds. acs.org

Supramolecular Interactions within Crystal Lattices

The stability and architecture of the crystal lattices of bis(trifluoromethyl)benzamide analogues are dictated by a network of supramolecular interactions. The most prominent of these is the N—H⋯O hydrogen bond, which is a recurring feature in this class of compounds. nih.govresearchgate.net

In the crystal structures of 3-fluoro-, 3-bromo-, and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide, N—H⋯O hydrogen bonds link the molecules into chains. nih.gov Beyond this primary interaction, other forces are at play. The fluoro derivative exhibits C—H⋯O hydrogen bonds and weak offset π–π interactions, with inter-centroid distances of 3.868 (1) and 3.855 (1) Å. nih.gov The bromo and iodo analogues are distinguished by the presence of halogen–halogen contacts, with a Br⋯Br distance of 3.6141 (4) Å and an I⋯I distance of 3.7797 (5) Å. nih.gov

The study of polymorphs of 3-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide revealed that while strong N–H···O═C and weak C–H···O═C hydrogen bonds connect the conformationally different molecules in the asymmetric unit, the differences in their crystal packing are primarily due to weak C–H···F–C(sp³) hydrogen bonds and C(sp³)–F···F–C(sp³) interactions. acs.org The analysis of intermolecular interaction energies helps in understanding the subtle forces that lead to different polymorphic forms. researchgate.net

| Compound | Primary Interaction | Secondary Interactions | Reference |

|---|---|---|---|

| N-[4-(trifluoromethyl)phenyl]benzamide | N—H⋯O hydrogen bonding | π-stacking, dispersion forces | nih.gov |

| 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide | N—H⋯O hydrogen bonding | C—H⋯O hydrogen bonds, offset π–π interactions | nih.gov |

| 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide | N—H⋯O hydrogen bonding | Br⋯Br halogen contacts | nih.gov |

| 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide | N—H⋯O hydrogen bonding | I⋯I halogen contacts | nih.gov |

| 3-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide (Polymorphs) | N–H···O═C and C–H···O═C hydrogen bonds | C–H···F–C(sp³) hydrogen bonds, C(sp³)–F···F–C(sp³) interactions | acs.org |

Polymorphism Studies of Trifluoromethylated Benzamides

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a significant area of study in materials and pharmaceutical sciences. Trifluoromethylated benzamides have been shown to exhibit this phenomenon.

A notable example is 3-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide, which displays concomitant dimorphism, meaning two polymorphic forms can crystallize simultaneously. acs.org The two forms are a centrosymmetric, triclinic structure (Form I, space group P-1) with Z' = 2, and a noncentrosymmetric, monoclinic structure (Form II, space group Cc) with Z' = 4. acs.orgresearchgate.net Thermal analysis of these polymorphs revealed an extremely rare event: the simultaneous melting and solid-to-solid phase transition at the same temperature. acs.org Form I transitions to Form II upon heating. acs.org Despite the different crystal symmetries and number of molecules in the asymmetric unit, both forms have similar densities and lattice energies. acs.orgresearchgate.net

The investigation into the polymorphism of these compounds highlights the subtle interplay of molecular conformation and intermolecular interactions in directing the final solid-state structure. The presence of multiple trifluoromethyl groups can lead to complex potential energy landscapes with multiple stable or metastable crystalline forms. acs.org

Theoretical and Computational Investigations of Bis Trifluoromethyl Benzamide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for quantum mechanical calculations in chemistry and materials science. It is used to investigate the electronic structure of many-body systems, providing a balance between accuracy and computational cost. DFT calculations are instrumental in predicting molecular geometries, energies, and a variety of chemical properties. For substituted benzamides, DFT methods like B3LYP, often paired with basis sets such as 6-311+G(d,p), are employed to model the system in a gaseous phase or with solvent effects. mdpi.com

Geometry optimization is a fundamental computational procedure that seeks to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For molecules with flexible bonds, such as the amide group in benzamides, conformational analysis is crucial to identify different stable conformers and their relative energies.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. It helps in predicting the sites for electrophilic and nucleophilic attack, as well as regions prone to hydrogen bonding. researchgate.netresearchgate.netnih.gov The MEP is plotted onto the molecule's electron density surface, where different colors represent varying electrostatic potential values.

Typically, the color red indicates electron-rich regions with negative electrostatic potential, which are susceptible to electrophilic attack. nih.govscienceopen.com Blue represents electron-deficient areas with positive potential, indicating sites for nucleophilic attack. nih.govscienceopen.com Green and yellow denote regions of neutral or intermediate potential, respectively. researchgate.netscienceopen.com For a bis(trifluoromethyl)benzamide system, MEP analysis would likely show:

Negative Potential (Red): Localized on the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the amide group, making them primary sites for electrophilic attack and hydrogen bond acceptance. researchgate.net

Positive Potential (Blue): Concentrated around the hydrogen atoms of the amide group and the aromatic ring, identifying them as the most likely sites for nucleophilic attack. scienceopen.com

This visualization is crucial for understanding how the molecule interacts with other molecules, including biological receptors.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic transitions. wikipedia.orglibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A large HOMO-LUMO gap suggests high stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

A small HOMO-LUMO gap implies lower stability and higher reactivity, indicating that the molecule is more easily polarizable and can readily engage in chemical reactions.

In a computational study of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the HOMO-LUMO energy gap was calculated to be 5.54 eV, which points to high stability and low reactivity. mdpi.com The energies of these orbitals are also used to calculate other reactivity descriptors. mdpi.com

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.38 |

| LUMO | -1.84 |

| HOMO-LUMO Gap (ΔE) | 5.54 |

From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to quantify a molecule's reactivity. researchgate.netnih.govresearchgate.net These descriptors provide a theoretical basis for understanding structure-activity relationships. Key descriptors include:

Ionization Potential (IP): The energy required to remove an electron. Approximated as IP ≈ -E(HOMO). mdpi.comscienceopen.com

Electron Affinity (EA): The energy released when an electron is added. Approximated as EA ≈ -E(LUMO). mdpi.comscienceopen.com

Electronegativity (χ): The ability of an atom to attract electrons. Calculated as χ = (IP + EA) / 2. mdpi.com

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (IP - EA) / 2. A large value indicates high stability. mdpi.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. Calculated as ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ). mdpi.com

These calculated descriptors for a related N-(3,5-bis(trifluoromethyl)benzyl)stearamide system are summarized below, indicating good chemical stability. mdpi.com

| Quantum Descriptor | Symbol | Value (eV) | Significance |

|---|---|---|---|

| Ionization Potential | IP | 7.38 | Energy to remove an electron |

| Electron Affinity | EA | 1.84 | Energy released upon gaining an electron |

| Electronegativity | χ | 4.61 | Electron attracting capability |

| Chemical Potential | μ | -4.61 | Electron escaping tendency |

| Chemical Hardness | η | 2.77 | Resistance to deformation |

| Electrophilicity Index | ω | 3.84 | Propensity to accept electrons |

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net By simulating the vibrational spectrum and comparing it to experimental data, the accuracy of the computational model and the assignment of experimental bands can be confirmed. mdpi.comresearchgate.net

For N-(3,5-bis(trifluoromethyl)benzyl)stearamide, DFT calculations were used to compute the fundamental vibrational frequencies. mdpi.com The calculated wavenumbers are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors in the theoretical model. The comparison showed good agreement between the theoretical and experimental spectra, validating the optimized molecular structure. mdpi.com

| Functional Group | Vibrational Mode | Experimental Frequency | Calculated Frequency |

|---|---|---|---|

| N-H | Stretching | 3290 | 3485 |

| C=O | Stretching | 1647 | 1690 |

| N-H | Bending | 1557 | 1580 |

| C-N | Stretching | 1285 | 1300 |

| C-F | Asymmetric Stretching | 1174 | 1190 |

| C-F | Symmetric Stretching | 1115 | 1130 |

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). journaljpri.com This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

Docking studies on benzamide derivatives have revealed their potential to interact with various biological targets, such as enzymes like topoisomerase. researchgate.net In these studies, the ligand is placed into the binding site of the protein, and its conformation and orientation are optimized to maximize favorable interactions and minimize binding energy. The results of a docking study typically include:

Binding Affinity/Energy: A score (e.g., in kcal/mol) that estimates the strength of the ligand-receptor interaction. More negative values indicate stronger binding. researchgate.net For instance, docking studies of some benzamide derivatives with Topoisomerase IIα showed binding energies ranging from -60 to -114 kcal/mol. researchgate.net

Binding Pose: The specific 3D orientation of the ligand within the binding site.

Key Interactions: Identification of specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov

For a compound like 2,5-bis(trifluoromethyl)benzamide, docking studies could elucidate how the trifluoromethyl and benzamide moieties contribute to binding within a specific protein pocket, guiding the design of more potent and selective inhibitors.

Protein-Ligand Interaction Analysis

The interaction between a ligand like a bis(trifluoromethyl)benzamide and a protein is a cornerstone of drug discovery and molecular biology. nih.gov Computational methods are employed to predict and analyze these interactions, offering a glimpse into the binding mechanisms at a molecular level. The inclusion of trifluoromethyl groups on the benzamide scaffold is a strategic design choice, as these groups are known to enhance metabolic stability and can significantly influence binding affinity with target proteins.

In related systems, such as trifluoromethylated aryl sulfonamides designed as Cholesteryl Ester Transfer Protein (CETP) inhibitors, induced fit docking studies have shown that hydrophobic interactions are a primary driver for the ligand/protein binding. nih.gov These interactions are complemented by the formation of hydrogen bonds with specific amino acid residues within the protein's binding pocket, such as glutamine (Q199), arginine (R201), and histidine (H232). nih.gov The trifluoromethyl groups, due to their lipophilic nature, often play a crucial role in establishing these hydrophobic contacts, thereby anchoring the ligand within the target site. While direct studies on this compound are limited, the principles derived from analogous structures suggest that its trifluoromethyl groups would similarly enhance hydrophobic interactions, a key factor in its potential bioactivity.

Pharmacophore Mapping for Target Recognition

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. science.gov This method is instrumental in understanding target recognition and in designing new, potent ligands.

For series of compounds containing the bis(trifluoromethyl)phenyl moiety, pharmacophore mapping has been successfully applied to validate their potential as inhibitors of specific enzymes. For instance, in studies of 3,5-bis(trifluoromethyl)benzylamino benzamides as potential CETP inhibitors, pharmacophore models demonstrated a strong correlation with the known features of active CETP inhibitors. researchgate.netresearchgate.net These models typically include features like hydrophobic centers, hydrogen bond donors, and hydrogen bond acceptors. The high fit values of these compounds against established pharmacophore hypotheses for CETP inhibitors help to explain their high binding affinity. researchgate.netresearchgate.net

Similarly, in the development of novel antimicrobial agents, N-[3,5-bis(Trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide showed significant activity, and computational analysis, including pharmacophore mapping, was used to understand the structure-activity relationship. nih.gov These studies collectively indicate that the bis(trifluoromethyl)benzamide framework aligns well with pharmacophoric requirements for various biological targets, underscoring its potential as a versatile scaffold in medicinal chemistry.

Intermolecular Interaction Energy Calculations

The stability of a molecular crystal and the nature of its intermolecular interactions can be quantified through computational energy calculations. These calculations dissect the total interaction energy into its constituent parts, such as electrostatic, dispersion, and repulsion energies.

For analogous structures like N-[4-(trifluoromethyl)phenyl]benzamide (TFMP), computational studies have been performed to understand the energetics of crystal packing. nih.gov By calculating the interaction energies between a central molecule and its neighbors, researchers can quantify the strength of different intermolecular forces. These calculations reveal that both hydrogen bonding and dispersion forces are critical for the side-by-side stacking of molecules in the crystal lattice. nih.gov Weaker dispersion interactions along the axial directions of the molecules can provide insights into the crystal's melting behavior. nih.gov Although specific energy calculations for this compound are not detailed in the available literature, the data from TFMP provides a strong model for the expected interactions.

Table 1: Example of Calculated Intermolecular Interaction Energies for a Related Benzamide (TFMP) This table is illustrative, based on findings for N-[4-(trifluoromethyl)phenyl]benzamide, to demonstrate the type of data generated in such studies.

| Interacting Pair Type | Electrostatic (kJ/mol) | Dispersion (kJ/mol) | Total Energy (kJ/mol) |

|---|---|---|---|

| Hydrogen Bonding | -55.0 | -40.0 | -95.0 |

| π-π Stacking (Parallel Displaced) | -15.0 | -50.0 | -65.0 |

| π-π Stacking (T-shaped) | -10.0 | -35.0 | -45.0 |

Source: Adapted from findings on N-[4-(trifluoromethyl)phenyl]benzamide. nih.gov

Hydrogen Bonding Networks (N-H...O=C, C-H...O=C, C-H...π, O-H...N)

Hydrogen bonds are highly directional interactions that play a pivotal role in determining the supramolecular architecture of crystalline solids. In benzamide systems, the amide functional group is a classic motif for forming robust hydrogen bonds. The primary hydrogen bonding interaction observed is typically between the amide N-H group (donor) and the carbonyl oxygen (O=C) of a neighboring molecule, forming N-H...O=C chains or dimers. nih.govnih.gov

In addition to this primary interaction, weaker hydrogen bonds such as C-H...O=C and C-H...π can further stabilize the crystal packing. mdpi.com The aromatic rings provide a π-system that can act as a weak hydrogen bond acceptor. In more complex benzamides, where other functional groups are present, additional networks like O-H...N can occur. nih.gov For this compound, the fundamental N-H...O=C hydrogen bond is expected to be a dominant feature in its crystal structure, leading to the formation of extended networks that define the molecular packing. nih.gov

Halogen Bonding Interactions

Halogen bonding is a noncovalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. While classically associated with heavier halogens (I, Br, Cl), fluorine atoms, particularly when part of a trifluoromethyl group, can also participate in significant noncovalent interactions.

π-π Stacking Interactions

The aromatic ring of the benzamide moiety allows for π-π stacking interactions, which are crucial for the close packing of molecules in the solid state. These interactions can manifest in several geometries, most commonly parallel-displaced or T-shaped (edge-to-face).

In the crystal structure of the related N-[4-(trifluoromethyl)phenyl]benzamide, both T-shaped and parallel-displaced ring interactions are observed. nih.gov Neighboring molecules involved in N—H⋯O hydrogen bonding often exhibit parallel-displaced rings. nih.gov The presence of the electron-withdrawing trifluoromethyl groups on the phenyl ring of this compound would influence the electronic nature of the π-system, likely favoring offset or T-shaped stacking arrangements to minimize electrostatic repulsion between the electron-deficient rings.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity (QSAR) or physicochemical properties (QSPR). These models are invaluable tools in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures.

QSAR studies have been effectively performed on various benzamide derivatives. For instance, a study on 6-methoxy benzamides as dopamine (B1211576) D2 receptor antagonists identified key structural requirements for binding affinity, such as the presence of hydrophobic substituents at one position and electron-donating groups at another. nih.gov In another example, a QSAR model for N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, which included a 3,5-bis(trifluoromethyl)phenyl derivative, helped to illustrate the key 3D steric, electronic, and lipophilic features influencing antimicrobial activity. nih.gov

These models often emerge from pharmacophore mapping and docking studies, providing a quantitative framework to understand the structure-activity landscape. researchgate.net For a compound like this compound, a QSAR/QSPR approach could be used to predict properties like receptor binding affinity, solubility, or metabolic stability by correlating them with calculated molecular descriptors (e.g., electronic properties, size, hydrophobicity) derived from its structure.

Chemical Reactivity and Transformations of Bis Trifluoromethyl Benzamide Derivatives

Functionalization Reactions of the Benzamide (B126) Core

The electron-deficient nature of the aromatic ring in 2,5-bis(trifluoromethyl)benzamide derivatives makes it susceptible to certain types of reactions while hindering others.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the benzamide core. wikipedia.org This reaction involves the displacement of a leaving group on the aromatic ring by a nucleophile. wikipedia.org The presence of strong electron-withdrawing groups, such as the trifluoromethyl groups in this compound, is crucial for activating the ring towards nucleophilic attack. wikipedia.orgpressbooks.pub These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which facilitates the reaction. core.ac.uk

The general mechanism for SNAr involves two main steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate. pressbooks.pubcore.ac.uk

Elimination of the leaving group: The leaving group departs, and the aromaticity of the ring is restored. pressbooks.pubcore.ac.uk

In the context of bis(trifluoromethyl)benzamide derivatives, this reaction allows for the introduction of various functional groups onto the aromatic ring, provided a suitable leaving group is present. For instance, a halogenated derivative of this compound could undergo SNAr with nucleophiles like amines or alkoxides. The efficiency of the SNAr reaction is influenced by the number and position of the electron-withdrawing groups. pressbooks.pub

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govsigmaaldrich.com The Suzuki-Miyaura coupling, a widely used example, typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org

For derivatives of this compound, these reactions provide a versatile method for introducing aryl, vinyl, or alkyl groups to the benzamide core. The reactivity of the halide or triflate leaving group generally follows the order: I > Br > OTf >> Cl. libretexts.org The choice of palladium catalyst and ligands is critical for the success of these couplings, especially with electron-deficient substrates. nih.govsigmaaldrich.com Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions nih.govlibretexts.org

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Halide or Triflate + Organoboron Compound | Pd Catalyst + Base | Biaryl, Styrene, etc. |

| Stille | Aryl/Vinyl Halide or Triflate + Organotin Compound | Pd Catalyst | Biaryl, Ketone, etc. |

| Negishi | Aryl/Vinyl Halide or Triflate + Organozinc Compound | Pd or Ni Catalyst | Biaryl, Alkylated Arene |

| Heck | Aryl/Vinyl Halide + Alkene | Pd Catalyst + Base | Substituted Alkene |

Transformations Involving the Amide Nitrogen

The amide nitrogen in this compound and its derivatives can also be a site for chemical modification.

Formation of N,N'-Bis(triflyl)benzimidamides

Derivatives of benzamides can be converted into N,N'-bis((trifluoromethyl)sulfonyl)benzimidamides, which are compounds with strong acidity. beilstein-journals.org This transformation involves the reaction of the benzamide with a triflylating agent. The resulting benzimidamide structure contains two strongly electron-withdrawing trifluoromethanesulfonyl groups attached to the nitrogen atoms. beilstein-journals.orgresearchgate.net

Acylation and Related Derivatizations

The amide nitrogen can undergo acylation reactions. Traditional methods for the acylation of primary sulfonamides, which share some reactivity patterns with benzamides, involve the use of acyl chlorides, acid anhydrides, or carboxylic acids with coupling reagents. polyu.edu.hk These reactions lead to the formation of N-acyl derivatives.

Stability Studies of Functionalized Benzamides

The stability of functionalized benzamides is a critical aspect, particularly for their potential applications. Stability studies typically evaluate the physical, chemical, biological, and microbiological attributes of the compound over time under various storage conditions. europa.eu For benzamide derivatives, this would involve assessing the integrity of the functional groups introduced onto the aromatic core and the amide moiety.

The presence of the trifluoromethyl groups can enhance the thermal stability of polymers derived from related structures. researchgate.net For instance, fluorinated polyimides synthesized from a diamine containing two trifluoromethyl groups on an aromatic ring have shown high thermal stability, with significant weight loss occurring only at temperatures above 500°C. researchgate.net Density Functional Theory (DFT) studies on a related N-(3,5-bis(trifluoromethyl)benzyl)stearamide indicated a high HOMO-LUMO gap, suggesting good chemical stability. mdpi.com

Stability testing protocols generally involve subjecting the compound to long-term and accelerated storage conditions, monitoring for any changes in its properties and the formation of degradation products. europa.eu

Advanced Applications in Chemical and Biological Sciences

Role as Building Blocks in Complex Molecule Synthesis

The synthesis of complex organic molecules often relies on the use of versatile building blocks that can introduce specific functionalities and structural motifs. While direct applications of 2,5-Bis(trifluoromethyl)benzamide as a building block are not extensively documented in publicly available literature, the utility of closely related structures, such as those derived from 3,5-bis(trifluoromethyl)benzylamine, highlights the potential of this class of compounds. For instance, the synthesis of N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine has been reported, showcasing the ability of the bis(trifluoromethyl)benzyl moiety to be incorporated into larger, more complex structures. mdpi.com Such derivatives of diaminobenzene are significant as they serve as precursors for arylbenzimidazoles and other biologically active compounds. mdpi.com The reactivity of the amine group in these building blocks allows for further functionalization, paving the way for the construction of intricate molecular architectures.

Development of Fluorinated Polymers and Coatings

Fluorinated polymers are renowned for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics are directly attributable to the presence of fluorine atoms in the polymer structure. While the direct incorporation of this compound into polymers is not widely reported, the use of analogous compounds such as 2,2'-Bis(trifluoromethyl)benzidine in the synthesis of fluorinated polyimides provides a strong indication of its potential in this field. researchgate.net

Polyimides synthesized from diamine monomers containing trifluoromethyl groups exhibit enhanced solubility in organic solvents, which facilitates their processing into flexible and durable films. researchgate.net These fluorinated polyimides display impressive thermal stability, with high glass transition temperatures and minimal weight loss at elevated temperatures. researchgate.net The properties of such polymers are summarized in the table below.

| Property | Value |

|---|---|

| UV-vis Absorption Cut-off | 354–398 nm |

| Light Transparency at 550 nm | 34–90% |

| Tensile Strength | 92–145 MPa |

| Coefficient of Thermal Expansion (CTE) | 6.8–63.1 ppm/°C |

| 5% Weight Loss Temperature (in N₂) | 535–605°C |

| 5% Weight Loss Temperature (in air) | 523–594°C |

| Glass Transition Temperature (Tg) | 345–366°C |

The incorporation of trifluoromethyl groups can also lead to interesting thermo-responsive behaviors in some soluble polyimides when in organic solvents, a phenomenon attributed to multiple hydrogen bonds with the unsymmetrically positioned CF3 groups. researchgate.net

Applications in Catalysis and Organocatalysis

The electron-withdrawing nature of the trifluoromethyl groups in this compound makes it and its derivatives attractive candidates for applications in catalysis.

Asymmetric Nitro-Michael Reactions

A derivative of 3,5-bis(trifluoromethyl)benzamide (B1297820), specifically an epi-quinine-derived variant, has demonstrated high catalytic activity in the asymmetric nitro-Michael reaction. This reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The catalyst, at low loadings of 0.1-5 mol%, effectively promoted the addition of 5-substituted 2(3H)-furanones to a variety of nitroalkenes. The resulting Michael adducts were obtained in high yields (over 90%) and with excellent diastereo- and enantioselectivity. researchgate.net

Ligand Design in Metal-Complex Catalysis

In the realm of metal-complex catalysis, the electronic properties of ligands play a crucial role in determining the catalytic activity and selectivity of the metal center. The introduction of fluorine-containing substituents, such as the trifluoromethyl group, is a common strategy to modulate these properties. While specific metal complexes of this compound are not extensively documented, the principles of ligand design suggest its potential utility. For instance, N,N'-bis(pentafluorophenyl)-o-phenylenediamido has been used to create a series of homoleptic metal complexes. The bulky and electron-withdrawing N-C6F5 substituents force the complexes into a twisted geometry, which significantly alters their electronic structures and redox properties compared to their planar counterparts. nih.gov Similarly, metal complexes with sulfur-containing bidentate ligands have been structurally characterized, revealing insights into metal-sulfur interactions that are relevant to catalysis. rsc.org It is plausible that this compound could act as a ligand, with the amide nitrogen and potentially the carbonyl oxygen coordinating to a metal center, thereby influencing its catalytic performance.

Brønsted Acid Catalysis

There is currently no specific information available in the scientific literature detailing the use of this compound as a Brønsted acid catalyst.

Medicinal Chemistry Investigations (Excluding Clinical Human Trial Data)

The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The incorporation of trifluoromethyl groups is a well-established strategy in drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity.

While preclinical studies specifically on this compound are not widely published, research on related benzamide derivatives provides insights into its potential therapeutic applications. For example, various sulfamoyl benzamide derivatives have been synthesized and evaluated as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in conditions like thrombosis, diabetes, and cancer. rsc.org Some of these compounds exhibited potent and selective inhibition of different h-NTPDase isoforms. rsc.org

Furthermore, computational studies have been employed to design 2,5(6)-substituted benzimidazole (B57391) derivatives as potential inhibitors of E. coli DNA Gyrase B, a key bacterial enzyme. nih.govuc.pt These studies highlight the importance of substituted benzazole structures in interacting with biological targets. nih.govuc.pt In a similar vein, novel 2-hydroxy-N-(2-trifluoromethyl-phenyl)-benzamide derivatives have been synthesized with the aim of discovering new biologically active compounds. researchgate.net These examples underscore the broad potential of trifluoromethyl-substituted benzamides and related heterocycles in the discovery of new therapeutic agents.

Compound Names Mentioned in this Article

| Compound Name |

|---|

| 2,2'-Bis(trifluoromethyl)benzidine |

| This compound |

| 2-hydroxy-N-(2-trifluoromethyl-phenyl)-benzamide |

| 3,5-bis(trifluoromethyl)benzylamine |

| epi-quinine-derived 3,5-bis(trifluoromethyl)benzamide |

| N,N'-bis(pentafluorophenyl)-o-phenylenediamido |

| N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine |

Cholesteryl Ester Transfer Protein (CETP) Inhibitor Research

A comprehensive search of scientific literature did not yield specific studies investigating This compound as an inhibitor of Cholesteryl Ester Transfer Protein (CETP). Research in this area often focuses on other isomers or more complex derivatives containing trifluoromethyl groups, but direct data for the 2,5-substituted benzamide is not available.

There are no published Structure-Activity Relationship (SAR) studies available that specifically involve This compound for CETP inhibition.

Information regarding the molecular interactions between This compound and the CETP target is not available in published research.

Cholinesterase Inhibitor Research (AChE and BuChE)

Dedicated research on This compound as a direct inhibitor of acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) could not be located in the available scientific literature.

There are no available studies detailing the modulation of selectivity and potency of This compound for cholinesterase inhibition.

Anticancer Research and Cytotoxicity Studies (excluding human trial data)

Direct cytotoxicity studies focused solely on This compound are not prevalent in the reviewed literature. However, the molecule is utilized as a key building block or intermediate in the synthesis of more complex compounds that are subsequently evaluated for their anticancer potential.

For instance, This compound has been used as a starting material in the synthesis of Imatinib analogues designed as tyrosine kinase inhibitors. researchgate.net In this context, the final, more complex molecules are the subject of biological evaluation, not the initial benzamide itself. One such analogue, created through modifications of the Imatinib structure including the incorporation of the 2,5-bis(trifluoromethyl)phenyl moiety, was tested for its ability to inhibit c-Src kinase and platelet activation. researchgate.net

The compound also appears in patent literature as a substructure within large libraries of molecules designed for therapeutic purposes. Patents describe derivatives like N-(1-hydroxy3H2,1-benzoxaborol6-yl)-2,5-bis(trifluoromethyl)benzamide and other complex aryl nitrogen-containing bicyclic compounds which are claimed to have potential as kinase inhibitors or for use in treating cancer. ontosight.aigoogle.comgoogle.com Another patented derivative, N-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-2,5-bis-trifluoromethyl-benzamide, is listed as a potential cytokine inhibitor. google.com These patents focus on the biological activity of the final, complex derivatives rather than the parent This compound .

Due to the lack of direct cytotoxicity data for This compound , a data table on this specific topic cannot be generated.

Anti-Trypanosomal Agent Research

A thorough review of scientific databases and literature found no research focused on the evaluation of This compound as an anti-trypanosomal agent.

Investigation as Bioactive Compounds for Other Molecular Targets (e.g., mTOR inhibitors)

The mammalian target of rapamycin (B549165) (mTOR) is a central kinase that regulates cell growth, proliferation, and survival. nih.gov It is a key component of two distinct protein complexes, mTORC1 and mTORC2, both of which are implicated in cancer progression. nih.gov Inhibition of the mTOR pathway is a validated strategy in cancer therapy. nih.gov

Currently, there is a lack of specific research in the available scientific literature investigating this compound as an mTOR inhibitor. However, the search for novel mTOR inhibitors is an active area of research. Combination therapies involving mTOR inhibitors and other targeted agents, such as BCL-2 family inhibitors, have shown promise in preclinical models, particularly for cancers with specific mutations like KRAS or BRAF. nih.gov The unique physicochemical properties conferred by the bis(trifluoromethyl) substitution pattern on the benzamide core could make it a candidate for screening against kinases like mTOR and other important biological targets.

Influence of Trifluoromethyl Groups on Biological Activity and Metabolic Stability

The inclusion of trifluoromethyl (CF3) groups is a widely used and effective strategy in modern medicinal chemistry to enhance the drug-like properties of a molecule. researchgate.netresearchgate.net The CF3 group possesses strong electron-withdrawing properties, which can significantly alter the electronic characteristics of the aromatic ring it is attached to. researchgate.netnih.gov

The influence of these groups on key pharmacological parameters is multifaceted:

Enhanced Biological Activity: The substitution of a methyl (–CH3) group with a trifluoromethyl (–CF3) group can lead to a substantial increase in biological activity. This enhancement is often attributed to improved binding affinity with the target protein, as the CF3 group can form favorable multipolar interactions with amino acid residues, such as carbonyl groups, within the binding site. researchgate.netnih.gov In one study on isoxazole-based molecules, the trifluoromethylated analogue was found to be nearly eight times more active than its non-trifluoromethylated counterpart, highlighting the significant impact of this functional group. rsc.org

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. researchgate.net This often translates to a longer half-life and improved bioavailability of the drug molecule. nih.gov Studies on picornavirus inhibitors demonstrated that replacing a metabolically vulnerable methyl group with a CF3 group not only prevented hydroxylation at that position but also conferred a protective effect on other parts of the molecule, significantly reducing the number of metabolic products. nih.gov

Modulation of Lipophilicity: The CF3 group is highly lipophilic, which can enhance a compound's ability to cross cellular membranes and reach intracellular targets. researchgate.net This property is crucial for the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The presence of two trifluoromethyl groups on the benzamide ring of this compound is therefore expected to significantly enhance its metabolic stability and potential for potent biological activity by favorably influencing its binding interactions and pharmacokinetic properties. researchgate.net

Data Tables

Table 1: Effect of Trifluoromethyl (–CF₃) Group on Anticancer Activity

| Compound Name | Structure | Target Cell Line | IC₅₀ (µM) | Key Finding | Reference |

|---|---|---|---|---|---|

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | Isoxazole derivative without –CF₃ group | MCF-7 (Human Breast Cancer) | 19.72 | Baseline activity of the core structure. | rsc.org |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | Isoxazole derivative with –CF₃ group | MCF-7 (Human Breast Cancer) | 2.63 | The addition of a –CF₃ group increased the potency by nearly 8-fold. | rsc.org |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Methodologies

The synthesis of fluorinated organic molecules, particularly those containing multiple trifluoromethyl groups, presents distinct challenges. While methods exist for the synthesis of related compounds like 2-(trifluoromethyl)benzamide (B1329304) and 2,5-bis(trifluoromethyl)nitrobenzene, future research will likely prioritize the development of more efficient, scalable, and environmentally benign routes to 2,5-bis(trifluoromethyl)benzamide itself. google.comgoogle.com

Current synthetic strategies often involve multi-step processes that may utilize harsh reagents or offer limited yields. google.com For instance, the synthesis of 2-trifluoromethyl benzamide (B126) can be achieved through the hydrolysis of 2-trifluoromethyl benzonitrile (B105546) or the catalytic hydrogenation of 2-chloro-6-trifluoromethyl benzamide. google.com The nitration of 1,4-bis(trifluoromethyl)benzene (B1346883) to produce 2,5-bis(trifluoromethyl)nitrobenzene, a potential precursor, has also been documented. google.com

Future research will aim to overcome these limitations. Key areas of exploration may include:

Direct C-H Trifluoromethylation: Developing methods for the direct and selective introduction of trifluoromethyl groups onto the benzamide scaffold could significantly shorten synthetic sequences. researchgate.net Research into para-selective C-H trifluoromethylation of benzamide derivatives using photoredox catalysis points towards the feasibility of such strategies. researchgate.net

Flow Chemistry: The application of continuous flow technologies could offer better control over reaction parameters, improve safety for handling potentially hazardous reagents, and facilitate easier scale-up.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to greener processes with high chemo- and regioselectivity.

Novel Precursors: Exploration of alternative starting materials and building blocks could open up new, more convergent synthetic pathways. For example, methods for synthesizing 2-trifluoromethyl benzimidazoles from in situ generated trifluoroacetonitrile (B1584977) (CF3CN) demonstrate innovative approaches to creating trifluoromethylated heterocycles that could be adapted for benzamides. rsc.org

A comparative table of potential synthetic strategies is presented below.

| Methodology | Potential Advantages | Research Focus |

| C-H Functionalization | Atom economy, reduced step count | Catalyst development, regioselectivity control |

| Flow Chemistry | Enhanced safety, scalability, process control | Reactor design, optimization of reaction conditions |

| Biocatalysis | High selectivity, mild conditions, sustainability | Enzyme discovery and engineering |

| Novel Precursors | Access to new chemical space, convergent routes | Synthesis of novel fluorinated building blocks |

Discovery of Advanced Derivatives for Specific Chemical and Biological Targets

The this compound scaffold is a promising platform for the design of advanced derivatives targeting specific applications in medicine and agriculture. The trifluoromethyl groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Future research will focus on synthesizing and evaluating new derivatives with tailored properties. This involves the strategic modification of the benzamide core.

Pharmaceutical Applications: Benzamide derivatives have shown a wide range of biological activities, including potential as glucokinase activators for diabetes treatment and as inhibitors of the bacterial protein FtsZ for antibiotic development. nih.govmdpi.com Research has demonstrated that trifluoromethylated benzamides can exhibit antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai Future work could involve creating libraries of this compound derivatives by modifying the amide substituent to optimize interactions with specific enzyme active sites or receptors. For example, derivatives like N-{2-[5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide are being investigated for their therapeutic potential.

Agrochemical Development: The structural features of this compound make it a candidate for developing new pesticides or herbicides. chemimpex.com The synthesis of derivatives with varied substitution patterns could lead to the discovery of compounds with high potency against specific pests or weeds while maintaining a favorable environmental profile.

The table below outlines potential target classes and the rationale for designing this compound derivatives.

| Target Class | Potential Application | Design Rationale |

| Enzymes (e.g., Kinases, Proteases) | Anticancer, Anti-inflammatory | CF₃ groups enhance binding affinity and metabolic stability. |

| Bacterial Proteins (e.g., FtsZ) | Antibiotics | Exploit hydrophobic pockets in the target protein. mdpi.com |

| Receptors | Various Therapeutic Areas | Modulate lipophilicity for improved cell membrane penetration. |

| Pest-Specific Proteins | Agrochemicals | Develop selective toxicity towards target organisms. |

Integration of Computational Design in Benzamide Development

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. univie.ac.at For the development of this compound derivatives, integrating computational design from the outset can significantly accelerate the discovery process, reduce costs, and lead to more potent and selective compounds. nih.govmdpi.com

Future research will increasingly rely on a synergy between computational prediction and experimental synthesis.

Structure-Based Drug Design: For biological targets with known three-dimensional structures, docking simulations can be used to predict how derivatives of this compound will bind. mdpi.com This allows for the rational design of modifications that enhance binding affinity and selectivity. This approach has been successfully used to develop benzamide-based FtsZ inhibitors. mdpi.com

Ligand-Based Drug Design: In the absence of a target structure, methods like quantitative structure-activity relationship (QSAR) and pharmacophore modeling can be employed. nih.gov By analyzing a set of known active and inactive compounds, these models can identify the key chemical features required for biological activity, guiding the design of new, more potent derivatives. nih.gov

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. univie.ac.at This allows researchers to prioritize the synthesis of candidates with favorable drug-like properties, reducing late-stage attrition in the development pipeline.

Materials Science: Computational methods are also valuable for predicting the properties of new materials. For instance, modeling can help predict how incorporating the this compound moiety into polymers might affect properties like thermal stability or dielectric constant, as seen with related fluorinated compounds. ossila.com

| Computational Method | Application in Benzamide Development | Expected Outcome |

| Molecular Docking | Predict binding modes to biological targets (e.g., enzymes). | Design of derivatives with improved potency and selectivity. mdpi.com |

| 3D-QSAR | Correlate chemical structure with biological activity. | Guide the synthesis of more active compounds. nih.gov |

| Pharmacophore Modeling | Identify essential features for activity. | Virtual screening of compound libraries. nih.gov |

| Molecular Dynamics | Simulate the dynamic behavior of ligand-protein complexes. | Understand binding stability and conformational changes. |

| DFT Calculations | Predict electronic properties and reactivity. | Rationalize catalytic activity and reaction mechanisms. nih.gov |

Expanding Catalytic Applications

The unique electronic properties of the bis(trifluoromethyl)phenyl group suggest that this compound and its derivatives could serve as valuable ligands or organocatalysts in a variety of chemical transformations. The strong electron-withdrawing nature of the CF₃ groups can significantly influence the electronic environment of a catalytic center.

While research into the catalytic applications of the 2,5-isomer is nascent, studies on the related 3,5-bis(trifluoromethyl)benzamide (B1297820) have shown significant promise. For example, an epi-quinine-derived 3,5-bis(trifluoromethyl)benzamide has been shown to be a highly active catalyst for the asymmetric nitro-Michael reaction. nih.gov DFT calculations in that study helped to elucidate the source of the high catalytic activity. nih.gov

Future research directions in this area include:

Asymmetric Catalysis: Designing chiral derivatives of this compound for use as ligands in metal-catalyzed asymmetric reactions or as organocatalysts themselves. The steric and electronic properties of the scaffold could be tuned to achieve high enantioselectivity in a range of transformations.

Photoredox Catalysis: Investigating the potential of these compounds as photosensitizers or as ligands that modulate the properties of photoredox catalysts. The electron-deficient aromatic ring could play a key role in electron transfer processes.

Polymerization Catalysis: Exploring the use of metal complexes bearing this compound-based ligands as catalysts for polymerization reactions, potentially leading to new polymers with unique properties.

Tandem Reactions: Developing catalytic systems based on this scaffold that can facilitate multiple chemical transformations in a single pot, leading to more efficient and complex molecule synthesis. The introduction of fluorine and fluoroalkyl groups is a key strategy in developing high-value compounds. researchgate.net

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2,5-bis(trifluoromethyl)benzamide, and how are reaction conditions optimized for yield?

Answer:

this compound is typically synthesized via coupling reactions using precursors like 3,5-bis(trifluoromethyl)benzoic acid. A key method involves activating the carboxylic acid with reagents such as chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate in acetonitrile, followed by amidation with amines. Reaction optimization includes:

- Solvent choice : Polar aprotic solvents (e.g., MeCN) enhance reactivity .

- Catalyst/base system : N-methylimidazole is used to neutralize HCl byproducts, improving yields .

- Temperature control : Reactions are conducted at room temperature to minimize side reactions.

Yield variation : For example, coupling with pyrazine derivatives achieved 85% yield, while oxadiazole formation dropped to 56% due to steric hindrance .

Basic: What are the critical physical properties of this compound relevant to purification and handling?

Answer:

Key properties include:

- Melting point : 163–167°C, indicating thermal stability during recrystallization .

- Solubility : High lipophilicity (logP ~3.5) due to trifluoromethyl groups, favoring dissolution in dichloromethane or THF .

- Stability : Hydrolytically stable under acidic/basic conditions but sensitive to strong nucleophiles.

Purification methods : Column chromatography (silica gel) or preparative TLC with ethyl acetate/hexane gradients are standard .

Advanced: How do fluorine substituents complicate structural elucidation via NMR, and what strategies mitigate these challenges?

Answer:

Fluorine's strong electronegativity and quadrupolar relaxation cause:

- Signal splitting : - coupling in -NMR obscures proton signals (e.g., aromatic protons near CF groups).

- Low sensitivity : -NMR requires high field strength (≥400 MHz) for resolution .

Mitigation strategies : - Decoupling experiments : Suppress - coupling during -NMR acquisition.

- Isotopic labeling : Use -enriched precursors for clearer 2D NMR (HSQC, HMBC) .

Advanced: How can computational tools like Mercury CSD predict crystal packing and intermolecular interactions in fluorinated benzamides?

Answer:

Mercury’s Materials Module enables:

- Packing similarity analysis : Compare crystal structures with databases to identify common motifs (e.g., hydrogen-bonded dimers).

- Void visualization : Assess porosity for co-crystallization potential .

Case study : For 3,5-bis(trifluoromethyl)benzamide derivatives, π-π stacking between aromatic rings and C-F···H interactions dominate packing .

Advanced: What strategies are used to design bioactive derivatives of this compound, and how are their pharmacological activities validated?

Answer:

Derivatization approaches :

- Heterocyclic appendages : Pyrazine or oxadiazole moieties enhance target affinity (e.g., GlyT1 transporter inhibition) .

- Substituent tuning : Cyclopropylmethyl groups improve metabolic stability .

Validation methods : - In vitro assays : Radioligand binding studies (IC determination).

- In vivo models : Behavioral tests in rodents for CNS activity .

Example : Naphthyl derivatives showed sub-micromolar IC against GlyT1, linked to antipsychotic potential .

Basic: How are intermediates like 3,5-bis(trifluoromethyl)benzoic acid characterized for purity during synthesis?

Answer:

- TLC : Monitor reaction progress using silica plates and UV visualization.

- HPLC : Quantify purity (>95%) with C18 columns and acetonitrile/water gradients .

- Melting point analysis : Compare observed values (140–144°C) to literature .

Advanced: What role do trifluoromethyl groups play in the compound’s electronic structure, and how does this influence reactivity?

Answer:

- Electron-withdrawing effect : CF groups deactivate the benzene ring, directing electrophilic substitution to meta/para positions.

- Steric effects : Bulky CF groups hinder nucleophilic attack at the carbonyl, slowing hydrolysis.

Computational validation : DFT studies show reduced electron density at the amide carbonyl, corroborating experimental reactivity trends .

Advanced: How can researchers resolve contradictions in reported synthetic yields for fluorinated benzamide derivatives?

Answer:

Factors causing discrepancies :

- Substrate purity : Impurities in boronic acid precursors reduce Suzuki coupling efficiency .

- Reagent quality : Moisture-sensitive reagents (e.g., POCl) require strict anhydrous conditions .

Resolution : Reproduce reactions using standardized protocols (e.g., Schlenk techniques) and characterize intermediates rigorously .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.